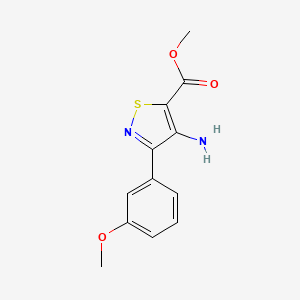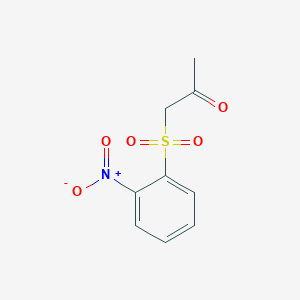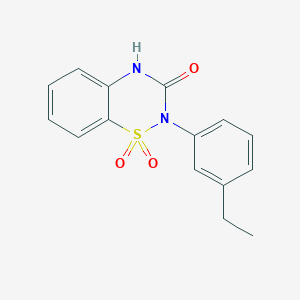![molecular formula C17H14N2O3S B6419928 2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 950269-89-3](/img/structure/B6419928.png)
2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid” is a complex organic molecule that contains a quinoxaline ring, which is a type of heterocyclic compound . The quinoxaline ring is attached to a sulfanyl group, which is then linked to an acetic acid moiety. The 2-methylphenoxy group is attached to the quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a sulfanyl group, an acetic acid moiety, and a 2-methylphenoxy group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoxaline ring and the sulfanyl group. Quinoxaline rings can participate in various reactions such as reductions, oxidations, and substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .
作用机制
2-QA acts as an inhibitor of enzymes involved in various biological pathways. Specifically, 2-QA has been found to inhibit the enzyme cytochrome P450 (CYP), which is involved in the metabolism of drugs, hormones, and other xenobiotics. Additionally, 2-QA has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-QA has been found to have a variety of biochemical and physiological effects, including inhibition of enzymes involved in various biological pathways, inhibition of protein synthesis, and inhibition of cell proliferation. In addition, 2-QA has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
实验室实验的优点和局限性
2-QA has a number of advantages and limitations for laboratory experiments. One of the major advantages of 2-QA is its ability to be synthesized using a variety of methods, which makes it a versatile compound for use in laboratory experiments. Additionally, 2-QA is relatively stable, which makes it suitable for use in long-term experiments. One of the major limitations of 2-QA is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
2-QA has a number of potential future directions, including its use in drug discovery and development, enzyme inhibition, and protein structure determination. Additionally, 2-QA could be further investigated for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 2-QA could be further investigated for its ability to be synthesized using a variety of methods, as well as its relatively stable nature. Finally, 2-QA could be further investigated for its potential applications in other fields, such as agriculture, food science, and biotechnology.
合成方法
2-QA can be synthesized using a variety of methods, including the Grignard reaction and the Fischer-Indole synthesis. In the Grignard reaction, a Grignard reagent is reacted with an acid chloride to form 2-QA. In the Fischer-Indole synthesis, a substituted indole is reacted with an acid chloride to form 2-QA. Additionally, 2-QA can be synthesized using a variety of other methods such as the Stork enamine reaction, the Ugi reaction, and the Biginelli reaction.
科学研究应用
2-QA has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition, and protein structure determination. In drug discovery and development, 2-QA has been used to identify new drug candidates and to investigate the structure-activity relationships of existing drugs. In enzyme inhibition, 2-QA has been used to identify and characterize inhibitors of enzymes involved in various biological pathways. In protein structure determination, 2-QA has been used to determine the three-dimensional structure of proteins.
属性
IUPAC Name |
2-[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-6-2-5-9-14(11)22-16-17(23-10-15(20)21)19-13-8-4-3-7-12(13)18-16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTYMJZAMVPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)
![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)
![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)

![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)
![N-(4-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419882.png)


![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)
![3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6419929.png)
![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)


